molecular formula C10H11FO3 B12822676 Methyl 4-fluoro-2-methoxy-5-methylbenzoate

Methyl 4-fluoro-2-methoxy-5-methylbenzoate

Cat. No.: B12822676
M. Wt: 198.19 g/mol
InChI Key: BZICEUIAEFDHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-methoxy-5-methylbenzoate typically involves the esterification of 4-fluoro-2-methoxy-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with different functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include 4-fluoro-2-methoxy-5-methylbenzaldehyde or 4-fluoro-2-methoxy-5-methylbenzoic acid.

    Reduction Reactions: Products include 4-fluoro-2-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

Methyl 4-fluoro-2-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the methoxy and methyl groups influence its lipophilicity and overall reactivity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-2-methylbenzoate
  • Methyl 4-fluoro-5-methoxy-2-methylbenzoate
  • Methyl 4-fluoro-2-methoxybenzoate

Uniqueness

Methyl 4-fluoro-2-methoxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. The presence of both a fluorine atom and a methoxy group on the benzene ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 4-fluoro-2-methoxy-5-methylbenzoate

InChI

InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)9(13-2)5-8(6)11/h4-5H,1-3H3

InChI Key

BZICEUIAEFDHBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.